molecular formula C14H19NO3 B582614 rac N,O-Diacetyl Pseudoephedrine CAS No. 144032-36-0

rac N,O-Diacetyl Pseudoephedrine

Cat. No.: B582614
CAS No.: 144032-36-0
M. Wt: 249.31
InChI Key: DISCLSGXBAXBTJ-IINYFYTJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac N,O-Diacetyl Pseudoephedrine typically involves the acetylation of (1S,2S)-2-[methylamino]-1-phenylpropan-1-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac N,O-Diacetyl Pseudoephedrine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac N,O-Diacetyl Pseudoephedrine is unique due to its specific chemical structure, which imparts distinct reactivity and biological activities. Its versatility in various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research and industry.

Biological Activity

Rac N,O-Diacetyl Pseudoephedrine is a derivative of pseudoephedrine, a sympathomimetic agent widely used as a nasal decongestant. Understanding its biological activity involves examining its pharmacodynamics, safety profile, and therapeutic efficacy, particularly in relation to its parent compound, pseudoephedrine.

This compound acts primarily as an adrenergic agonist with both direct and indirect sympathomimetic effects. It induces the release of norepinephrine, leading to vasoconstriction in nasal blood vessels, which alleviates nasal congestion. The compound's structure allows it to interact with α-adrenergic receptors predominantly, facilitating vasoconstriction and reducing mucosal edema.

Property Value
Chemical Formula C₁₂H₁₅N₁O₄
Molecular Weight 239.25 g/mol
Bioavailability ~100%
Elimination Half-life 5.4 hours (range 3–16 hours)
Metabolism Minimal metabolism; primarily excreted unchanged in urine

Pharmacological Effects

  • Nasal Decongestion : this compound exhibits significant efficacy in reducing nasal congestion. Clinical studies have demonstrated that it can effectively lower nasal congestion severity scores compared to placebo treatments within hours of administration .
  • Adrenergic Activity : The compound's action on adrenergic receptors results in increased mean arterial pressure and heart rate. It has been shown to act as a partial agonist at β-adrenergic receptors with low affinity, indicating a more pronounced effect on α-adrenergic receptors .
  • Cytotoxicity and Safety Profile : In vitro studies assessing cytotoxicity have indicated that while this compound is generally safe at therapeutic doses, high concentrations can lead to adverse cellular effects. Detailed cytotoxicity assays using various mammalian cell lines are essential for understanding its safety margin .

Case Studies and Clinical Findings

Recent clinical trials have focused on the efficacy of pseudoephedrine derivatives in treating nasal congestion associated with upper respiratory infections. For instance:

  • A multicenter randomized controlled trial evaluated pseudoephedrine's effectiveness in children aged 6 to 11 years, demonstrating significant improvements in nasal congestion scores compared to placebo .
  • Another study highlighted the risks associated with pseudoephedrine use, including potential severe side effects such as posterior reversible encephalopathy syndrome (PRES) and reversible cerebral vasoconstriction syndrome (RCVS). These findings have prompted regulatory bodies to review the safety profiles of pseudoephedrine-containing medications .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and safety profiles of this compound compared to standard pseudoephedrine:

Parameter This compound Pseudoephedrine
Mechanism of Action Indirect adrenergic agonistIndirect adrenergic agonist
Efficacy in Nasal Congestion HighHigh
Cytotoxicity Risk Moderate at high concentrationsLow at therapeutic doses
Common Side Effects Mild (headache, dizziness)Severe (PRES, RCVS)

Properties

IUPAC Name

[(1S,2S)-2-[acetyl(methyl)amino]-1-phenylpropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(15(4)11(2)16)14(18-12(3)17)13-8-6-5-7-9-13/h5-10,14H,1-4H3/t10-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISCLSGXBAXBTJ-IINYFYTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)OC(=O)C)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)OC(=O)C)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401344433
Record name N,O-Diacetylpseudoephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144032-36-0
Record name N,O-Diacetylpseudoephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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